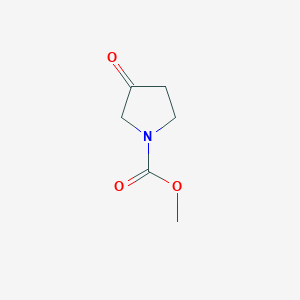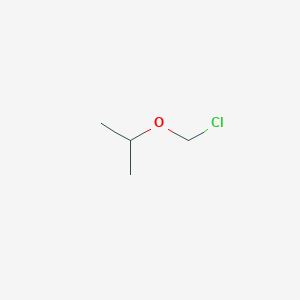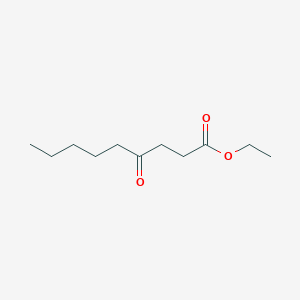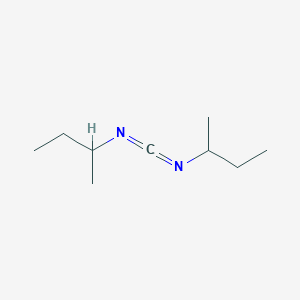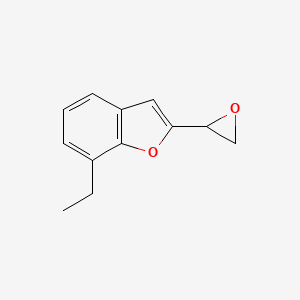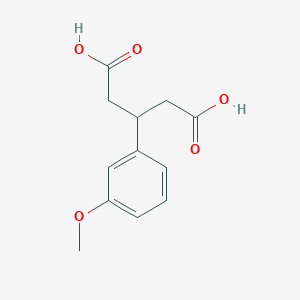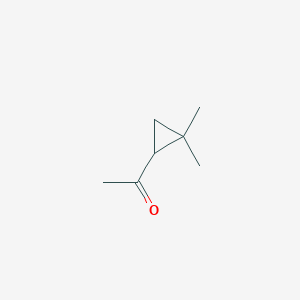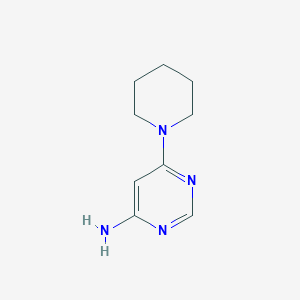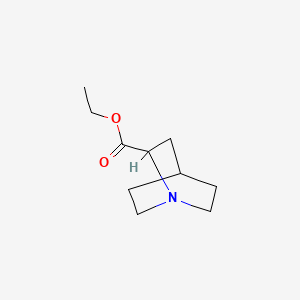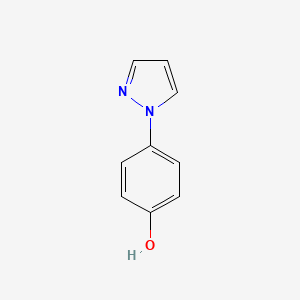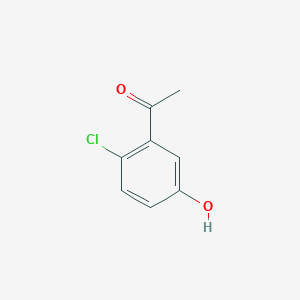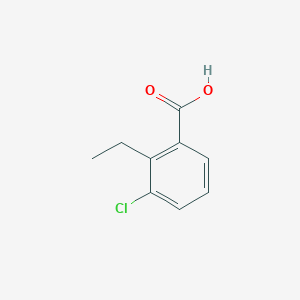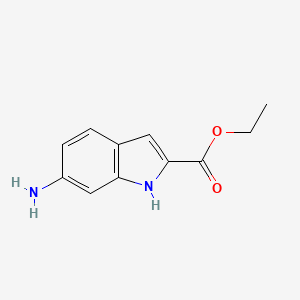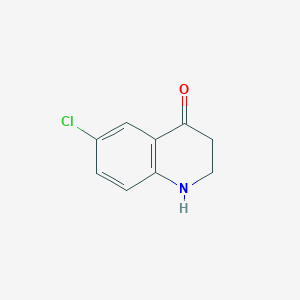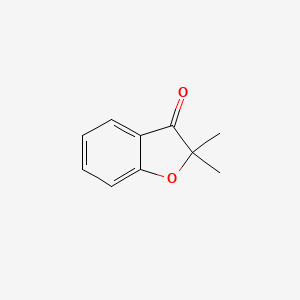
2,2-Dimethylbenzofuran-3(2H)-one
Übersicht
Beschreibung
“2,2-Dimethylbenzofuran-3(2H)-one” is a chemical compound with the molecular formula C9H10O . It is also known as 2-Methyl-2,3-dihydrobenzofuran .
Synthesis Analysis
The synthesis of “2,2-Dimethylbenzofuran-3(2H)-one” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 33 derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) through acylation, alkylations, and sulfonylation .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylbenzofuran-3(2H)-one” can be viewed using computational tools . The InChIKey for this compound is BWCJVGMZEQDOMY-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethylbenzofuran-3(2H)-one” are not detailed in the search results, it’s worth noting that its derivatives have been synthesized through various chemical reactions, including acylation, alkylations, and sulfonylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethylbenzofuran-3(2H)-one” include a molecular weight of 134.1751 . The compound has a standard InChI of InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Application 1: Cytotoxicity Evaluation and Molecular Docking Studies
- Summary of Application : The compound 2,2-Dimethylbenzofuran-3(2H)-one, also referred to as DMC, was isolated from seeds of Syzygium nervosum A.Cunn. ex DC. It exhibits intriguing biological activities. Thirty three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation .
- Methods of Application : The semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .
- Results or Outcomes : It was found that most derivatives exhibited higher cytotoxicity than DMC. In particular, 4′-O-caproylated-DMC (2b) and 4′-O-methylated-DMC (2g) displayed the strongest cytotoxicity against SH-SY5Y with IC 50 values of 5.20 and 7.52 μM, respectively. Additionally, 4′-O-benzylated-DMC (2h) demonstrated the strongest cytotoxicity against A-549 and FaDu with IC 50 values of 9.99 and 13.98 μM, respectively .
Application 2: Antimicrobial Activity
- Summary of Application : A series of 13 new ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol have been designed and synthesized .
- Methods of Application : Ten of these derivatives were evaluated for their potential antimicrobial activity against some Gram-positive and Gram-Negative bacteria and fungi of the Candida species .
- Results or Outcomes : The results of this study were not specified in the source .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCLCWZVSGHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502342 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbenzofuran-3(2H)-one | |
CAS RN |
16748-90-6 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



